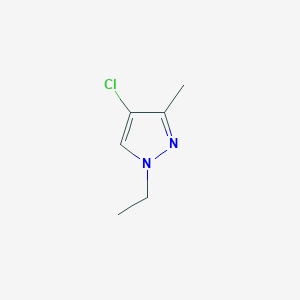![molecular formula C12H18N2O3 B1328190 5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid CAS No. 1119449-81-8](/img/structure/B1328190.png)
5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. Isoxazole derivatives are of significant interest due to their diverse biological activities and their utility in medicinal chemistry as building blocks for drug development.
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles involves a relay catalytic cascade reaction, which could potentially be adapted for the synthesis of related isoxazole compounds . Another method involves the cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids, leading to 5-substituted 3-isoxazolols without byproducts . These methods highlight the versatility and adaptability of synthetic approaches for isoxazole derivatives.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be complex and is often studied using X-ray crystallography and computational methods. For example, the structure of 5-amino-3-methylisoxazole-4-carboxylic acid N-(2,4,6-trimethylpyridinium)amide chlorate(VII) salt was investigated using X-ray diffraction and quantum-chemical DFT calculations . Such studies are crucial for understanding the three-dimensional arrangement of atoms in isoxazole derivatives and for designing new compounds with desired properties.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For example, the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate demonstrates the selective nucleophilic chemistry that can be applied to these compounds . Additionally, controlled isoxazole-azirine-isoxazole/oxazole isomerization has been used to synthesize isoxazole-4-carboxylic acid derivatives . These reactions are indicative of the reactivity and potential transformations that isoxazole derivatives can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. Detailed structural, electronic, and spectroscopic studies, such as those performed on 4-methylthiadiazole-5-carboxylic acid, can provide insights into the properties of isoxazole derivatives . These studies often involve vibrational analysis, NBO analysis, and investigation of solvent effects, which are relevant for understanding the behavior of isoxazole compounds in different environments.
科学的研究の応用
Chemical Synthesis and Scaffold Development
Research has demonstrated the utility of isoxazole derivatives, similar in structure to 5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid, as scaffolds for the synthesis of highly functionalized compounds. For example, the use of methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate in the synthesis of other functionalized isoxazoles has been explored, highlighting the versatility of such compounds in chemical synthesis (Ruano, Fajardo, & Martín, 2005).
Novel Synthesis Methods
Innovations in the synthesis of isoxazole derivatives, which are structurally related to the compound , have been reported. The development of methods for controlled isoxazole-oxazole isomerization and the synthesis of isoxazole-4-carboxylic acid derivatives through domino reactions are examples of such advancements (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).
Immunological Applications
Isoxazole derivatives have also been studied for their potential immunological applications. For instance, compounds such as 5-amino-3-methylisoxazole-4-carboxylic acid amides have been synthesized and investigated for their potential immunotropic activity, suggesting the potential for these compounds in immunological research and therapy (Ryng, Machoń, Wieczorek, & Zimecki, 1999).
Drug Development
Research on isoxazole derivatives extends to drug development, where these compounds have been utilized in the creation of new drugs. For instance, studies on the synthesis of isoxazole-acylhydrazones and their potential applications in medicinal chemistry highlight the relevance of isoxazole derivatives in drug discovery (Jin, 2008).
作用機序
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction , suggesting that this compound may interact with its targets to induce therapeutic effects
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions , which could potentially affect multiple biochemical pathways
Pharmacokinetics
The compound has a molecular weight of 23829 , which might influence its bioavailability and pharmacokinetic profile. More detailed studies are needed to outline the compound’s ADME properties.
Result of Action
As a piperidine derivative, it may have potential pharmacological activity
将来の方向性
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
特性
IUPAC Name |
5-methyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8-5-3-4-6-14(8)7-10-9(2)17-13-11(10)12(15)16/h8H,3-7H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJDMLJWFHXKLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(ON=C2C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1328108.png)
![3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1328109.png)
![(1S,2R,3R,4S)-3-(aminocarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1328110.png)
![({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid](/img/structure/B1328112.png)


![4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde](/img/structure/B1328122.png)
![(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1328123.png)
![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)
![3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1328126.png)
![{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol](/img/structure/B1328128.png)


